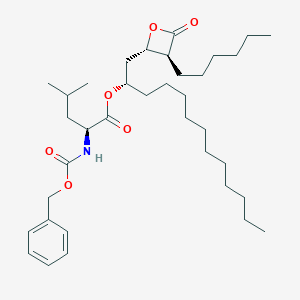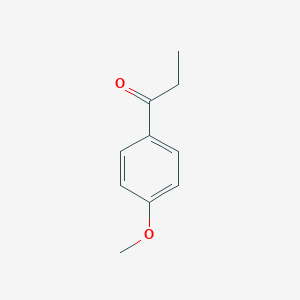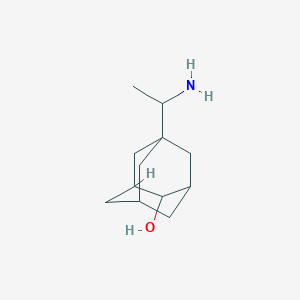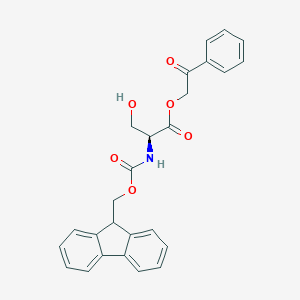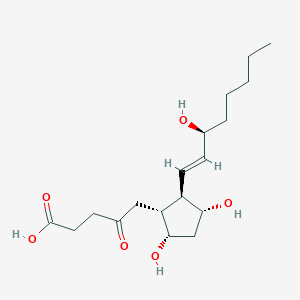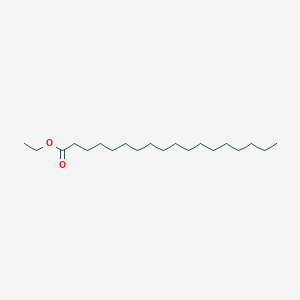
6-羟基恩丹西酮
描述
6-Hydroxyondansetron is a chemical compound with the molecular formula C18H19N3O2. It is a derivative of ondansetron, a well-known serotonin receptor antagonist used primarily to prevent nausea and vomiting caused by chemotherapy, radiation therapy, or surgery . 6-Hydroxyondansetron has been studied for its potential inhibitory effects on certain proteins involved in viral replication, such as those of SARS-CoV-2 .
科学研究应用
6-Hydroxyondansetron has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying hydroxylation reactions and their effects on pharmacological activity.
Medicine: Its parent compound, ondansetron, is widely used in clinical settings, and 6-Hydroxyondansetron may offer similar or enhanced therapeutic benefits.
作用机制
Target of Action
6-Hydroxy Ondansetron, a metabolite of Ondansetron, is likely to share similar targets with its parent compound. Ondansetron is a selective antagonist of the serotonin receptor subtype, 5-HT3 . The 5-HT3 receptors are found in terminals of the vagus nerve and in certain areas of the brain .
Mode of Action
As a selective 5-HT3 receptor antagonist, 6-Hydroxy Ondansetron is expected to block serotonin, both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone . This interaction with its targets prevents the initiation of the vomiting reflex, thereby controlling nausea and vomiting.
Biochemical Pathways
Ondansetron is metabolized mainly in the liver into several metabolites, including 8-hydroxy-ondansetron (40%), 7-hydroxy-ondansetron (<20%), and 6-hydroxy-ondansetron (<5%) via cytochrome P450 enzymes through CYP3A4 and CYP1A2, whereas CYP2D6 plays less of a role in metabolism .
Pharmacokinetics
The pharmacokinetics of 6-Hydroxy Ondansetron is expected to be similar to that of Ondansetron. Ondansetron is extensively metabolized in the liver, and it might accumulate in patients with hepatic impairment, leading to unwanted adverse events . The exposure of Ondansetron in the population of Child–Pugh class C has doubled in comparison to Child–Pugh class A .
Result of Action
The molecular and cellular effects of 6-Hydroxy Ondansetron’s action are likely to be similar to those of Ondansetron. By blocking the 5-HT3 receptors, 6-Hydroxy Ondansetron prevents the initiation of the vomiting reflex, thereby controlling nausea and vomiting .
Action Environment
The action, efficacy, and stability of 6-Hydroxy Ondansetron are likely influenced by various environmental factors. For instance, liver function significantly impacts the metabolism and clearance of Ondansetron, and thus, the action of 6-Hydroxy Ondansetron . Therefore, in patients with liver cirrhosis, the dose of Ondansetron needs to be adjusted to ensure comparable exposure to a healthy population .
生化分析
Biochemical Properties
6-Hydroxy Ondansetron is metabolized mainly in the liver into 8-hydroxy-ondansetron (40%), 7-hydroxy-ondansetron (<20%), and 6-hydroxy-ondansetron (<5%) via cytochrome P450 enzymes through CYP3A4 and CYP1A2, whereas CYP2D6 plays less of a role in metabolism .
Cellular Effects
Its parent compound, Ondansetron, has been shown to have significant effects on various types of cells and cellular processes
Molecular Mechanism
It is known that Ondansetron works by blocking the action of serotonin, a natural substance in the brain that may cause nausea and vomiting
Temporal Effects in Laboratory Settings
Studies on Ondansetron have shown that it has a plasma half-life between 3-6 hours
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 6-Hydroxy Ondansetron in animal models. Studies on Ondansetron have shown that it is effective in preventing nausea and vomiting in dogs with vestibular syndrome
Metabolic Pathways
6-Hydroxy Ondansetron is a metabolite of Ondansetron, which is metabolized mainly in the liver into 8-hydroxy-ondansetron (40%), 7-hydroxy-ondansetron (<20%), and 6-hydroxy-ondansetron (<5%) via cytochrome P450 enzymes through CYP3A4 and CYP1A2, whereas CYP2D6 plays less of a role in metabolism .
Transport and Distribution
It is known that Ondansetron is rapidly absorbed into the plasma following administration
Subcellular Localization
It is known that Ondansetron is a first-generation serotonin (5-hydroxytryptamine or 5-HT) receptor antagonist This suggests that 6-Hydroxy Ondansetron may also interact with serotonin receptors, which are located in various subcellular compartments
准备方法
The synthesis of 6-Hydroxyondansetron involves several steps, starting from the base compound ondansetron. One common method includes the hydroxylation of ondansetron at the 6th position. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions . Industrial production methods often involve continuous flow synthesis, which allows for better control over reaction parameters and higher efficiency .
化学反应分析
6-Hydroxyondansetron undergoes several types of chemical reactions:
Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it to its parent compound, ondansetron.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
6-Hydroxyondansetron is similar to other serotonin receptor antagonists, such as:
Ondansetron: The parent compound, widely used for its antiemetic properties.
Granisetron: Another 5-HT3 receptor antagonist used for similar clinical applications.
属性
IUPAC Name |
6-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-19-7-8-21(11)10-12-3-5-16-17(18(12)23)14-9-13(22)4-6-15(14)20(16)2/h4,6-9,12,22H,3,5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMFEGYKXLPLFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603018 | |
| Record name | 6-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110708-17-3 | |
| Record name | 1,2,3,9-Tetrahydro-6-hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110708-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxyondansetron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110708173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXYONDANSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C5DG1282Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B29510.png)
![Ethyl [2-(4-chlorophenoxy)phenyl]carbamate](/img/structure/B29514.png)

